Cas no 896330-49-7 (2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one
- 2-[(3-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- 896330-49-7
- 2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- F2543-0100
- 2-((3-fluorobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- AKOS024658826
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- Inchi: 1S/C14H10FN3OS/c15-11-5-3-4-10(8-11)9-20-13-16-12-6-1-2-7-18(12)14(19)17-13/h1-8H,9H2
- InChI Key: LHQSROOFIMCOLM-UHFFFAOYSA-N
- SMILES: S(C1=NC(N2C=CC=CC2=N1)=O)CC1C=CC=C(C=1)F
Computed Properties
- Exact Mass: 287.05286129g/mol
- Monoisotopic Mass: 287.05286129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 70.3Ų
2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2543-0100-2μmol |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2543-0100-5μmol |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2543-0100-1mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2543-0100-2mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2543-0100-3mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2543-0100-4mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2543-0100-5mg |
2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896330-49-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one
Recent Advances in the Study of 2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS: 896330-49-7)
The compound 2-{(3-fluorophenyl)methylsulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS: 896330-49-7) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Recent studies have focused on its structural optimization and biological evaluation, revealing significant potential in targeted cancer therapies.
Structural analysis shows that this heterocyclic compound features a unique pyrido[1,2-a][1,3,5]triazin-4-one core with a 3-fluorobenzylthio substituent at position 2. This molecular architecture provides multiple sites for modification, allowing for fine-tuning of pharmacological properties. Recent synthetic approaches have improved the yield and purity of this compound, with novel routes achieving >85% purity in fewer than five steps.
In vitro studies demonstrate potent inhibitory activity against several cancer-related kinases, particularly showing nanomolar IC50 values against FLT3 and CDK family kinases. The fluorophenyl moiety appears crucial for maintaining binding affinity while improving metabolic stability. Structure-activity relationship (SAR) studies published in 2023 revealed that modifications at the sulfur position significantly impact both potency and selectivity.
Pharmacokinetic evaluations in rodent models show favorable absorption and distribution profiles, with oral bioavailability exceeding 60% in optimized derivatives. The compound demonstrates good blood-brain barrier penetration, suggesting potential applications in CNS malignancies. Recent patent filings (2023-2024) indicate growing commercial interest, with several pharmaceutical companies developing analogs for oncology indications.
Toxicology studies to date show manageable safety profiles, with the most common adverse effects being reversible hepatic enzyme elevations at higher doses. Current clinical development focuses on combination therapies, particularly with existing tyrosine kinase inhibitors. The compound's mechanism appears complementary to current standards of care, potentially addressing resistance mechanisms in leukemia and solid tumors.
Future research directions include further exploration of its polypharmacology profile and development of prodrug formulations to enhance solubility. The compound's unique scaffold continues to attract attention as a versatile platform for drug discovery, with potential applications extending beyond oncology to inflammatory and neurodegenerative diseases.
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